molecular formula C9H14O3 B1423222 3-Oxocyclobutyl pivalate CAS No. 1071194-23-4

3-Oxocyclobutyl pivalate

Cat. No. B1423222
CAS RN: 1071194-23-4
M. Wt: 170.21 g/mol
InChI Key: QPYSQIQZVJMPGH-UHFFFAOYSA-N
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Description

3-Oxocyclobutyl pivalate, also known as 3-oxocyclobutyl 2,2-dimethylpropanoate, is a chemical compound with the molecular formula C9H14O3 . It has a molecular weight of 170.206 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-oxocyclobutyl 2,2-dimethylpropanoate with sodium tetrahydroborate in ethanol at 0℃ for 0.5 hours .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact mass is 170.094299 .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 230.4±33.0 °C at 760 mmHg . The flash point is 93.4±25.4 °C . The vapor pressure is 0.1±0.5 mmHg at 25°C .

Scientific Research Applications

Cyclopropane Synthesis

The synthesis of cyclopropanes, a crucial structural motif in numerous bioactive molecules, benefits from methods involving the intramolecular coupling of two C-H bonds. A notable approach uses aryl bromide or triflate precursors and a 1,4-Pd shift mechanism, with pivalate as a base to steer the reaction towards cyclopropane formation rather than benzocyclobutene. This method allows for the generation of a broad scope of arylcyclopropanes, including valuable bicyclo[3.1.0] systems, demonstrating the utility of pivalate in facilitating complex organic transformations (Clemenceau et al., 2020).

Isoxazoline and Dihydropyridine Formation

Isoxazoline derivatives, significant for their presence in various pharmaceuticals, can be synthesized through a base-promoted [3+2]-annulation of ketoxime esters and aldehydes. The process utilizes the pivalate leaving group combined with cesium carbonate, showcasing pivalate's role in promoting electrophilic amination and N–O bond substitution (Huang et al., 2017). Similarly, α,β-unsaturated oxime pivalates undergo reversible C(sp(2))-H insertion with cationic Rh(III) complexes to yield 2,3-dihydropyridines, further illustrating pivalate's utility in facilitating novel synthetic pathways (Romanov-Michailidis et al., 2015).

Aryl-Oxygen Bond Cleavage

Nickel-catalyzed reductive deoxygenation of aryl alkyl ethers and aryl pivalates using hydrosilanes as a reducing agent demonstrates the use of a pivalate group as a robust and traceless steering group in arene functionalization reactions. This protocol highlights the versatility of pivalate in enabling the modification of aromatic compounds (Tobisu et al., 2011).

Safety and Hazards

3-Oxocyclobutyl pivalate is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water and rinse cautiously with water for several minutes .

properties

IUPAC Name

(3-oxocyclobutyl) 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-9(2,3)8(11)12-7-4-6(10)5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYSQIQZVJMPGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred suspension of zinc dust (103 g, 1568 mmol) in HOAc (200 ml) was added a solution of 2,2-dichloro-3-oxocyclobutyl pivalate (75 g, 314 mmol) in HOAc (400 ml) dropwise in an ice bath. The reaction mixture was stirred for 1 h, filtered the solid through celite and washed with DCM. The DCM layer was washed with H2O, NaHCO3, brine, dried over MgSO4, filtered and concentrated. The crude material was purified by ISCO (10% EtOAc/Hexanes) to give the title compound as a light yellow oil.
Quantity
75 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
103 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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